molecular formula C9H10N2O3 B12937805 5-Pyrimidinecarboxylic acid, 4-formyl-2-methyl-, ethyl ester CAS No. 62359-65-3

5-Pyrimidinecarboxylic acid, 4-formyl-2-methyl-, ethyl ester

Cat. No.: B12937805
CAS No.: 62359-65-3
M. Wt: 194.19 g/mol
InChI Key: AUVLMBSNQJHEOP-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O3. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets .

Comparison with Similar Compounds

Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate: Similar structure but with an ethyl group instead of a formyl group.

    Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: Contains additional methyl groups on the pyrimidine ring.

Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity .

Properties

CAS No.

62359-65-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 4-formyl-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-3-14-9(13)7-4-10-6(2)11-8(7)5-12/h4-5H,3H2,1-2H3

InChI Key

AUVLMBSNQJHEOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C=O)C

Origin of Product

United States

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